molecular formula C15H21NO B11769787 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone

1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone

Cat. No.: B11769787
M. Wt: 231.33 g/mol
InChI Key: DUADLVYNRRWWEQ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone is an organic compound with the molecular formula C15H21NO It features a pyrrolidine ring substituted with a benzyl group and two methyl groups, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone typically involves the reaction of 4,4-dimethylpyrrolidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then subjected to acylation using ethanoyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4,6-dimethylpyridin-2(1H)-one
  • 1-Benzyl-4,4-dimethylpyrrolidin-3-yl)methanol

Uniqueness: 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(1-benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C15H21NO/c1-12(17)14-10-16(11-15(14,2)3)9-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3

InChI Key

DUADLVYNRRWWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CC1(C)C)CC2=CC=CC=C2

Origin of Product

United States

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